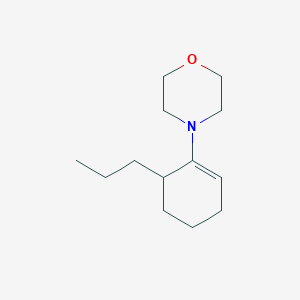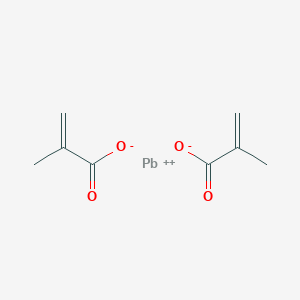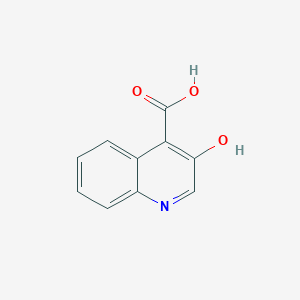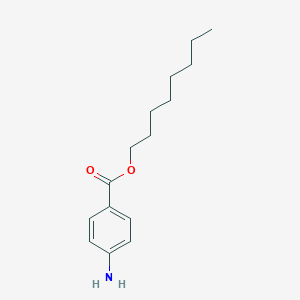![molecular formula C18H17N3O7S2 B086203 5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 119-74-4](/img/structure/B86203.png)
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methylthiazolyldiphenyl-tetrazolium bromide (MTT) and is widely used as a reagent in cell viability assays.
Mechanism of Action
The mechanism of action of 5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid involves the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. This reduction reaction results in the formation of a purple-colored formazan product that can be quantified using a spectrophotometer.
Biochemical and Physiological Effects:
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid has no known biochemical or physiological effects on cells. This compound is used solely as a reagent in cell viability assays and does not interact with cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid in lab experiments include its high sensitivity and specificity for viable cells. Additionally, this compound is easy to use and provides a quick and reliable method for determining cell viability. However, the limitations of this compound include its inability to distinguish between different cell types and its potential interference with other cellular processes.
Future Directions
There are several future directions for research on 5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid. One potential direction is the development of new cell viability assays that incorporate this compound with other reagents to improve sensitivity and specificity. Additionally, this compound could be used in studies investigating the effects of different compounds on mitochondrial function and metabolism. Finally, further research is needed to determine the potential applications of this compound in clinical settings.
Synthesis Methods
The synthesis method of 5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid involves the reaction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and dimethyl sulfoxide (DMSO). This reaction results in the formation of a water-soluble formazan product that is used in cell viability assays.
Scientific Research Applications
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid is widely used in scientific research for cell viability assays. This compound is used to determine the number of viable cells in a cell culture by measuring the conversion of MTT to formazan. Additionally, this compound has been used in various studies to investigate the effects of different compounds on cell viability and proliferation.
properties
CAS RN |
119-74-4 |
|---|---|
Product Name |
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid |
Molecular Formula |
C18H17N3O7S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-11-8-18(22)21(20-11)15-7-5-13(17(10-15)30(26,27)28)3-2-12-4-6-14(19)9-16(12)29(23,24)25/h2-7,9-10H,8,19H2,1H3,(H,23,24,25)(H,26,27,28)/b3-2+ |
InChI Key |
OQZZKKAUSICVQC-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N)S(=O)(=O)O)S(=O)(=O)O |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
119-74-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)





![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)




